1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid
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Overview
Description
“1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid” is a compound with the molecular weight of 243.3 . It is a powder at room temperature . The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to “1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid” involves the use of tert-butyloxycarbonyl-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI code for the compound is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7-12(9(14)15)5-4-6-12/h4-8H2,1-3H3, (H,13,16) (H,14,15) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The amino group in the compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 243.3 . The compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Scientific Research Applications
Synthesis and Chemical Properties
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid is involved in complex chemical syntheses. For example, it is used in the preparation of various compounds with potential antibacterial properties, such as pyridonecarboxylic acids (Egawa et al., 1984). Additionally, it serves as a starting point in multi-step reactions, leading to the creation of compounds like tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, which are characterized by complex molecular structures (Wang et al., 2008).
Application in Peptide Synthesis
This compound plays a significant role in peptide synthesis. It is utilized for the tert-butoxycarbonylation of amines, a critical step in protecting amino groups during peptide assembly (Heydari et al., 2007). The stability and resistance of the tert-butoxycarbonyl group to various chemical conditions make it invaluable in the synthesis of multifunctional targets.
Contributions to Organic Chemistry
In organic chemistry, this compound is integral to synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines and related compounds (Ivanov et al., 2017). These syntheses contribute to expanding the range of available compounds for various applications, including medicinal chemistry and materials science.
Role in Molecular Structure Studies
It has also been used in studies focusing on molecular structure and bonding. For instance, the synthesis of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate showcases the activation of carboxylic acids and the formation of active esters, crucial for understanding molecular interactions (Basel & Hassner, 2002).
Implications in Analytical Chemistry
In analytical chemistry, derivatives of this compound are used in methods such as capillary gas chromatography for analyzing amino acid enantiomers, demonstrating its utility in precise analytical procedures (Abe et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-6-8-15-7-4-5-9(10(15)16)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUHRBBZJQFVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCCC(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid | |
CAS RN |
2126177-06-6 |
Source
|
Record name | 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxopiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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